Isoquinoline, 1-chloro-5-(trifluoromethoxy)-
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Overview
Description
1-Chloro-5-(trifluoromethoxy)isoquinoline is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of 1-chloro-5-(trifluoromethoxy)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles can be used under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
1-Chloro-5-(trifluoromethoxy)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-5-(trifluoromethoxy)isoquinoline involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications . The exact mechanism may vary depending on the specific context and application.
Comparison with Similar Compounds
1-Chloro-5,6-dimethoxyisoquinoline: This compound has similar structural features but with dimethoxy groups instead of a trifluoromethoxy group.
1-Chloroisoquinoline: A simpler compound with only a chlorine atom attached to the isoquinoline ring.
Uniqueness: 1-Chloro-5-(trifluoromethoxy)isoquinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
CAS No. |
630423-21-1 |
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Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
1-chloro-5-(trifluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-7-2-1-3-8(16-10(12,13)14)6(7)4-5-15-9/h1-5H |
InChI Key |
OAQXPGWQVYXZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
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